2-chloro-6-phenyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73747-11-2 |
|---|---|
Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65g/mol |
IUPAC Name |
2-chloro-6-phenyl-7H-purine |
InChI |
InChI=1S/C11H7ClN4/c12-11-15-8(7-4-2-1-3-5-7)9-10(16-11)14-6-13-9/h1-6H,(H,13,14,15,16) |
InChI Key |
YJQPCOGQQFUKPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N3)N=C(N2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N3)N=C(N2)Cl |
Origin of Product |
United States |
Systematic Nomenclature and Chemotaxonomic Classification of 2 Chloro 6 Phenyl 9h Purine
IUPAC Nomenclature and Conventional Naming of the Compound
The compound is systematically named 2-chloro-6-phenyl-9H-purine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its molecular structure: a purine (B94841) core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the second position and a phenyl group at the sixth position. The '9H' designation indicates that the nitrogen at the ninth position of the purine ring bears a hydrogen atom.
This compound is identified by the Chemical Abstracts Service (CAS) Registry Number 73747-11-2 . chemicalbook.com Its molecular formula is C₁₁H₇ClN₄, and it has a molecular weight of approximately 230.65 g/mol . chemicalbook.comuni.lu
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 73747-11-2 |
| Molecular Formula | C₁₁H₇ClN₄ |
| Molecular Weight | 230.65 g/mol |
Classification within Substituted Purine Chemical Families
This compound is classified as a disubstituted purine . This classification stems from the two modifications made to the fundamental purine structure. The purine core itself is a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring.
The key classifications for this compound are:
Halopurine: The presence of the chlorine atom at the C-2 position places it in the halopurine category. The halogen atom can act as a leaving group in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules. vulcanchem.com
Phenylpurine: The attachment of a phenyl group at the C-6 position categorizes it as a phenylpurine. This aryl substituent significantly influences the compound's steric and electronic properties.
Heterocyclic Aromatic Compound: As with all purines, it is a heterocyclic compound due to the nitrogen atoms within its rings and aromatic due to the delocalized pi-electron system. evitachem.com
The specific substitution pattern (2-chloro, 6-phenyl) distinguishes it from its isomers, such as 6-chloro-2-phenyl-9H-purine or 2-chloro-9-phenyl-9H-purine. Each isomer possesses unique chemical and physical properties due to the different electronic environments and steric hindrances at the substitution sites. For instance, the reactivity of the chlorine atom at the 2-position is different from that at the 6-position.
Historical Development of Related Purine Analogues in Scientific Literature
The scientific exploration of purine analogues has a rich history, driven by the quest for therapeutic agents that can interfere with nucleic acid metabolism.
The foundational work in this field was conducted in the mid-20th century by Nobel laureates Gertrude Elion and George Hitchings. Their "rational drug design" approach led to the synthesis of purine antimetabolites like 6-mercaptopurine (B1684380) and 6-thioguanine. These compounds, which mimic natural purines, were found to be effective in treating certain types of cancer by inhibiting DNA synthesis. Another significant early purine analogue is azathioprine, a prodrug that is converted to 6-mercaptopurine and used as an immunosuppressant.
In subsequent decades, research expanded to create a wide array of substituted purines with diverse biological activities, including antiviral agents like acyclovir (B1169) and ganciclovir, and the anticancer drug cladribine (B1669150).
The development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, has revolutionized the synthesis of aryl-substituted purines. These methods allow for the efficient creation of carbon-carbon bonds, enabling the attachment of phenyl and other aryl groups to the purine scaffold. This has led to the synthesis of numerous 6-phenylpurine derivatives for investigation as potential therapeutic agents. The chlorine atom on compounds like this compound serves as a key handle for such synthetic transformations. Scientific literature documents the synthesis of various 2-chloro-6-substituted purines, which are used as building blocks in the development of novel compounds for a range of research applications. buyersguidechem.comrsc.orgmolport.com
Synthetic Methodologies and Reaction Mechanism Elucidation for 2 Chloro 6 Phenyl 9h Purine
Retrosynthetic Analysis of the 2-chloro-6-phenyl-9H-purine Structure
A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first approach involves the disconnection of the C6-phenyl bond, leading back to a 2,6-dichloropurine (B15474) intermediate. This strategy relies on the well-established reactivity of halopurines in cross-coupling reactions. The second major disconnection occurs at the purine (B94841) ring itself, breaking it down into a substituted pyrimidine (B1678525) precursor, which is a hallmark of the classic Traube purine synthesis.
Approach 1: C-C Bond Disconnection (Cross-Coupling Strategy)
This approach disconnects the phenyl group at the C6 position, identifying a key intermediate, 2,6-dichloro-9H-purine or a protected version thereof. This disconnection is strategically sound due to the differential reactivity of the two chlorine atoms on the purine core, where the C6 position is generally more susceptible to nucleophilic substitution and cross-coupling than the C2 position. rushim.ruresearchgate.netarkat-usa.org
Disconnection: C(6)-Phenyl
Key Intermediate: 2,6-dichloro-9H-purine (or N9-protected derivative)
Synthetic Transformation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reaction)
Approach 2: Imidazole (B134444) Ring Disconnection (Traube Synthesis Strategy)
This classical approach involves breaking the N-C bonds of the imidazole portion of the purine ring. This leads back to a 4,5-diaminopyrimidine (B145471) derivative. The phenyl group is envisioned as being attached to the pyrimidine ring prior to the purine ring formation.
Disconnection: Imidazole ring (N7-C8 and C8-N9 bonds)
Key Intermediate: 4-amino-6-chloro-5-(phenylamino)pyrimidine
Synthetic Transformation: Cyclization with a one-carbon source (e.g., formic acid or triethyl orthoformate)
Established Synthetic Pathways to this compound
The synthesis of this compound is most commonly achieved by constructing the purine core and then introducing the desired substituents, or by building the substituted purine from a pre-functionalized pyrimidine.
Cyclization Strategies for Purine Ring Assembly
The Traube purine synthesis, first reported in 1900, remains a cornerstone for constructing the purine scaffold. wikipedia.org This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon like formic acid or its derivatives to form the imidazole ring. scribd.comslideshare.netresearchgate.net
A relevant example is the synthesis of 2-chloro-6-methyl-9-phenyl-9H-purine, which follows a similar logic. The process starts with the reaction of 5-amino-2,4-dichloro-6-methylpyrimidine with aniline (B41778) to form 5-amino-4-anilino-2-chloro-6-methylpyrimidine. This intermediate is then cyclized using a mixture of ethyl orthoformate and acetic anhydride (B1165640) to yield the final purine product. clockss.org A one-pot synthesis for 6-chloro-9-phenyl-9H-purine has also been reported, starting from 5-amino-4,6-dichloropyrimidine (B16409), aniline, and a Vilsmeier-type reagent like (chloromethylene)dimethyliminium chloride, which serves to facilitate the cyclization. amazonaws.com
Introduction of the Chloro-Substituent at the C2 Position
The chloro substituent at the C2 position is typically introduced by starting with a precursor that already contains this functionality. The most common starting material for many synthetic routes is 2,6-dichloropurine. arkat-usa.orgevitachem.comnih.gov This commercially available compound allows for selective functionalization at the C6 and C2 positions.
Alternatively, 2,6-dichloropurine can be synthesized from more accessible materials like xanthine (B1682287) via chlorination with reagents such as phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride. Another route involves the diazotization of 2-amino-6-chloropurine (B14584) in the presence of a chloride source to yield 2,6-dichloropurine. google.com
Phenyl Group Incorporation at the C6 Position
Palladium-catalyzed cross-coupling reactions are the predominant methods for introducing the phenyl group at the C6 position of the purine ring.
Suzuki-Miyaura Coupling: This is a highly efficient method for forming the C-C bond between the C6 of the purine and the phenyl ring. The reaction typically involves coupling a 6-chloropurine (B14466) derivative with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. rushim.ruscribd.com A key advantage is the excellent regioselectivity observed with 2,6-dihalopurines. The C6-chloro position is significantly more reactive than the C2-chloro position, allowing for the selective synthesis of 2-chloro-6-phenylpurine derivatives when one equivalent of phenylboronic acid is used. rushim.ruresearchgate.net For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine (77% yield). rushim.ruresearchgate.net Similarly, 2-chloro-6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been synthesized with a 95% yield from the corresponding 2,6-dichloro precursor. nih.gov
Stille Coupling: The Stille coupling provides an alternative route, reacting a 6-halopurine with an organotin reagent like phenyltributylstannane, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback compared to the Suzuki-Miyaura reaction. wikipedia.org
The table below summarizes typical conditions for the Suzuki-Miyaura coupling to form 6-phenylpurine derivatives.
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 | rushim.ruresearchgate.net |
| 2,6-Dichloro-9-(THP)-9H-purine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 95 | nih.gov |
| 6-Chloro-9-(THP)-9H-purine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 95 | chem-soc.si |
THP = Tetrahydropyran-2-yl
Control of Regioselectivity and Stereochemistry in Synthesis
N9 vs. N7 Isomerism: A critical aspect of purine synthesis is controlling the regioselectivity of substitution at the imidazole nitrogen atoms, N7 and N9. For the synthesis of 9H-purines, selective formation of the N9-substituted isomer is desired. The Traube synthesis, starting from a 4,5-diaminopyrimidine already bearing the future N9-substituent (in this case, the phenyl group), inherently ensures the correct regiochemistry. clockss.org When starting with a purine and introducing a substituent at the N9 position, mixtures of N7 and N9 isomers are common. However, it has been noted that for purines, the 9H-tautomer is generally more favored than the 7H-tautomer due to reduced lone-pair repulsion. researchgate.net
C6 vs. C2 Reactivity: As mentioned previously, the C6 position of 2,6-dichloropurine is more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2 position. rushim.ruresearchgate.netarkat-usa.org This differential reactivity is crucial for the selective synthesis of this compound from 2,6-dichloropurine. By using a stoichiometric amount of the coupling partner (e.g., one equivalent of phenylboronic acid), the reaction can be stopped after selective substitution at C6, leaving the C2-chloro group intact. rushim.ruresearchgate.net
Novel and Emerging Synthetic Approaches to the Compound
Modern synthetic methods are continually being developed to improve the efficiency, selectivity, and environmental footprint of purine synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reactions in purine chemistry. For instance, microwave-assisted nucleophilic aromatic substitution of 6-chloropurines followed by oxidation has been used to create 6-azopurines in a one-pot, two-step procedure with high yields. nih.gov This technology could potentially be applied to accelerate the Suzuki-Miyaura or other coupling reactions in the synthesis of this compound, reducing reaction times from hours to minutes. rsc.org
One-Pot Tandem Reactions: One-pot procedures that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency and resource utilization. A one-pot synthesis of 6-chloro-9-phenyl-9H-purine from 5-amino-4,6-dichloropyrimidine and aniline has been reported, streamlining the traditional multi-step Traube synthesis. amazonaws.com Further advancements in tandem cyclization and functionalization strategies are an active area of research.
Catalyst-Mediated Synthesis of this compound
The primary and most effective method for synthesizing this compound is through transition metal-catalyzed cross-coupling reactions. researchgate.net Among these, the Suzuki-Miyaura reaction is a cornerstone technique, valued for its high efficiency and functional group tolerance. acs.orgingentaconnect.com This reaction typically involves the coupling of a halopurine with a boronic acid derivative, facilitated by a palladium catalyst. ingentaconnect.com
For the synthesis of this compound, the common starting materials are a 2,6-dihalopurine, such as 2,6-dichloropurine, and phenylboronic acid. imtm.czevitachem.com The reaction demonstrates high regioselectivity, with the coupling preferentially occurring at the C6 position of the purine ring. This is due to the higher reactivity of the chlorine atom at C6 compared to the one at C2. google.com The synthesis is generally carried out in the presence of a palladium catalyst, such as palladium(II) bis(triphenylphosphine) dichloride or other Pd(0) and Pd(II) complexes, and a base. imtm.cz
The choice of catalyst, ligands, and reaction conditions is critical for optimizing the yield and purity of the final product. clockss.org Iron-catalyzed cross-coupling reactions have also been explored for similar purine derivatives, offering an alternative catalytic system. nih.gov
Table 1: Catalyst Systems in the Synthesis of Substituted Phenylpurines
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 9-Substituted 2,6-dichloropurines | Methylmagnesium chloride | Fe-catalyst | 2-Chloro-6-methylpurines | nih.gov |
| 2-Chloro-6-methylpurines | Phenylboronic acid | Pd-catalyst | 6-Methyl-2-phenylpurines | nih.gov |
| 2,6-Dichloropurine derivatives | (4-(trifluoromethoxy)phenyl)boronic acid | Palladium(II)bis(triphenylphosphine) dichloride | 9-Alkyl-2-chloro-6-aryl-9H-purines | imtm.cz |
| 2,6-Dichloropurine | Phenylboronic acid | Palladium catalyst | 2,6-Dichloro-9-phenyl-9H-purine* | evitachem.com |
| 6,8-Dichloro-9-(tetrahydropyran-2-yl)purine | Phenylboronic acid | Pd-catalyst | 8-Chloro-6-phenylpurine derivative | researchgate.net |
Note: This reaction synthesizes a precursor, where the phenyl group is at the N9 position. Subsequent reactions would be needed for the target compound.
Green Chemistry Principles Applied to the Compound's Synthesis
The application of green chemistry principles to the synthesis of purine derivatives, including this compound, is an area of increasing focus. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One key aspect is the choice of solvent. Traditional cross-coupling reactions often employ solvents like dimethylformamide (DMF), which are effective but pose environmental and health risks. Research into greener alternatives has shown that solvents like ethanol (B145695) can be used for certain purine synthesis steps, such as the condensation reactions of 2,6-dichloropurine with hydrazine (B178648) hydrate. researchgate.net The development of catalyst-free and solvent-free reaction conditions represents a significant advance in sustainable chemistry. For instance, efficient amination reactions on 6-chloropurines have been achieved without any catalyst or solvent, showcasing a highly eco-friendly protocol. researchgate.net
Applying these principles to the Suzuki-Miyaura synthesis of this compound would involve:
Solvent Substitution: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids.
Catalyst Optimization: Using highly efficient catalysts at very low loadings to minimize metal contamination in the final product and waste streams.
Energy Efficiency: Employing methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Continuous Flow Chemistry Techniques in Production
For the larger-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. evitachem.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced efficiency, yield, and product purity.
The key benefits of using continuous flow techniques for this synthesis include:
Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control and preventing the formation of unwanted byproducts.
Increased Efficiency and Yield: The optimized reaction conditions and rapid mixing often lead to shorter reaction times and higher yields compared to batch methods. evitachem.com
Automation and Scalability: Flow chemistry systems can be easily automated for continuous production and are readily scalable from laboratory to industrial quantities by extending the operation time or using parallel reactor lines.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism of the key synthetic step—the Suzuki-Miyaura cross-coupling—is crucial for optimizing the synthesis of this compound. ingentaconnect.com The generally accepted mechanism involves a catalytic cycle that begins with an active Pd(0) species.
The catalytic cycle for the formation of this compound from 2,6-dichloropurine and phenylboronic acid can be described in three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond at the more reactive C6 position of the 2,6-dichloropurine ring. This step forms a square planar organopalladium(II) complex.
Transmetalation: The phenyl group is transferred from the boronic acid (which is activated by a base to form a boronate species) to the palladium center. This step results in a diorganopalladium(II) complex and displaces the halide.
Reductive Elimination: The desired product, this compound, is formed as the C6-phenyl bond is created. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic studies help in the rational design of more effective catalysts and ligands, leading to improved reaction efficiency and selectivity. ingentaconnect.com The regioselectivity of the initial oxidative addition is a key factor, with the C6 position of 2,6-dichloropurine being significantly more susceptible to coupling than the C2 position under typical Suzuki-Miyaura conditions. google.com
Chemical Transformations and Derivatization Strategies of 2 Chloro 6 Phenyl 9h Purine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position
The chlorine atom at the C2 position of the 2-chloro-6-phenyl-9H-purine core is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the purine (B94841) ring system. This characteristic allows for the introduction of a wide array of functional groups, significantly diversifying the molecular architecture.
Amination Reactions and Scope for N-Substituted Purines
The displacement of the C2-chloro substituent by various nitrogen-based nucleophiles is a widely employed strategy to generate novel N-substituted purine derivatives. Amines, including primary and secondary aliphatic and aromatic amines, can readily react at this position, typically under thermal or microwave-assisted conditions. For instance, the reaction of 2,6-dichloropurine (B15474) with propanolamine (B44665) occurs selectively at the more reactive C6 position first; subsequent reaction with an aromatic amine like 4-morpholinoaniline (B114313) under acid-catalyzed conditions displaces the C2-chloro group to yield the 2,6-diamino-substituted purine. arkat-usa.org This stepwise approach, taking advantage of the higher reactivity of the C6-halide, is a common strategy for creating 2,6-disubstituted purines. arkat-usa.org The reaction of a 2-chloro-purine derivative with N-ethyl piperazine (B1678402) in ethanol (B145695) at 90°C, facilitated by a base like triethylamine, results in the formation of the corresponding 2-(4-ethylpiperazin-1-yl)-purine. google.com
Table 1: Examples of Amination Reactions at the C2 Position
| Starting Material Analogue | Nucleophile | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2,6-dichloro-9-substituted-purine | Propanolamine (at C6), then Aromatic Amine (at C2) | n-BuOH, 120 °C, TMSCl (cat.) | 2,6-Diamino-9-substituted-purine | arkat-usa.org |
| 2-chloro-8-aryl-purine | N-ethyl piperazine | Ethanol, 90 °C, Triethylamine | 2-(4-Ethylpiperazin-1-yl)-8-aryl-purine | google.com |
Thiolation and O-alkylation Reactions at C2
Similarly to amination, the C2-chloro group can be displaced by sulfur and oxygen nucleophiles. Thiolation reactions, involving the use of thiols or their corresponding thiolates, lead to the formation of 2-thioether-substituted purines. These reactions are crucial for producing compounds like 6-mercaptopurine (B1684380) analogues, which have significant biological relevance. For example, 2-chloro-6-benzylthio-substituted purines can be synthesized through the SNAr displacement of a 6-chlorine with a benzylthio group. semanticscholar.org While this example is for the C6 position, the principle applies to the C2 position as well, although C6 is generally more reactive. arkat-usa.orgsemanticscholar.org
O-alkylation at the C2 position is achieved by reacting this compound with alcohols or alkoxides. Palladium-catalyzed coupling of 2,6-dichloropurine with benzyl (B1604629) alcohol has been used to synthesize 6-(benzyloxy)-2-chloro-9H-purine, demonstrating the utility of this transformation. semanticscholar.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation at the C2 position. The Suzuki-Miyaura coupling, which pairs the chloropurine with a boronic acid, is particularly noteworthy. Research has shown that in 2,6-dihalopurines, the C6 position is more reactive towards Suzuki coupling. researchgate.net For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net To achieve substitution at the C2 position, a subsequent coupling reaction can be performed. For example, 2-chloro-6-methylpurines can undergo a Suzuki coupling with phenylboronic acid to produce 6-methyl-2-phenylpurines. nih.gov
The Sonogashira coupling allows for the introduction of alkyne moieties, while the Buchwald-Hartwig amination offers an alternative, often milder, route to C-N bond formation compared to traditional SNAr conditions. Another palladium-catalyzed reaction involves the coupling of 2-chloro-9-phenyl-9H-purines with potassium cyanide to yield 9-phenyl-9H-purine-2-carbonitriles. clockss.orglookchem.com
Table 2: Cross-Coupling Reactions at the C2 Position of Chloropurine Analogues
| Reaction Type | Starting Material Analogue | Coupling Partner | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Chloro-6-methyl-9-substituted-purine | Phenylboronic acid | Pd catalyst | 6-Methyl-2-phenyl-9-substituted-purine | nih.gov |
Electrophilic Aromatic Substitution on the Phenyl Ring
Functionalization of the phenyl ring at the C6 position via electrophilic aromatic substitution is less commonly reported compared to modifications of the purine core. The purine heterocycle itself contains multiple nucleophilic nitrogen atoms and electron-rich carbons (like C8) that can react under electrophilic conditions. Strong acidic conditions typically required for electrophilic aromatic substitutions (e.g., nitration, halogenation) may lead to undesired side reactions or degradation of the purine ring. However, under carefully controlled conditions, modifications to the pendant phenyl ring are theoretically possible, allowing for the introduction of substituents that can modulate the compound's steric and electronic properties.
Functionalization of the Purine Nitrogen Atoms (N1, N3, N7, N9)
The purine ring possesses four nitrogen atoms, each of which is a potential site for functionalization. The N9 and N7 positions of the imidazole (B134444) ring are the most common sites for alkylation, with the regioselectivity of the reaction often depending on the substrate and reaction conditions.
Alkylation and Acylation Reactions on Purine Nitrogens
Alkylation of the purine scaffold is a fundamental strategy for creating a vast library of derivatives. When starting with a neutral purine like 2,6-dichloropurine, alkylation with alkyl halides in the presence of a base like potassium carbonate typically yields a mixture of N9 and N7 regioisomers, with the N9 isomer often being the major product in a roughly 4:1 ratio. mdpi.com
The regioselectivity can be highly influenced by the substituents already present on the purine ring. For instance, the presence of a bulky substituent at the C6 position can sterically hinder the N7 position, favoring alkylation at N9. Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the 9-ethylpurine derivative. acs.org This demonstrates that specific substitution patterns can effectively direct incoming electrophiles to a single nitrogen atom, avoiding the need for separating isomeric products. acs.org Acylation reactions, using acyl chlorides or anhydrides, can similarly functionalize the purine nitrogens, though they are generally less common than alkylation.
Table 3: Regioselectivity in N-Alkylation of Purine Scaffolds
| Purine Substrate | Alkylating Agent | Conditions | Major Product | Minor Product | Ref |
|---|---|---|---|---|---|
| 2,6-Dichloropurine | Various alkyl halides | K₂CO₃, DMF | N9-alkylated | N7-alkylated | mdpi.com |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | N9-ethylated | None (exclusive) | acs.org |
Formation of N-Oxides and Other Heterocyclic Ring Transformations
The introduction of an N-oxide moiety or the transformation of the purine core into different heterocyclic systems represents significant structural modifications that can profoundly alter the compound's chemical and biological properties.
Formation of N-Oxides:
The direct N-oxidation of this compound is not extensively documented in the literature. However, established methods for analogous chloropurines provide a strong basis for potential synthetic routes. The oxidation of 6-chloropurine (B14466) to 6-chloropurine 3-N-oxide has been successfully achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or monoperphthalic acid, in an anhydrous ethereal solvent. oup.comacs.orgwiley.com This reaction is typically slow, requiring extended periods at room temperature to proceed to completion. wiley.com Applying this method to this compound would likely result in oxidation at the N-3 position, yielding this compound 3-N-oxide.
An alternative strategy for selective N-oxide introduction involves building the purine ring from a pre-oxidized imidazole precursor. For instance, ortho-aminocarboximes of imidazole can be cyclized with orthoesters to selectively generate purine 1-N-oxides. mdpi.com This method offers precise control over the position of the N-oxide function.
The reactivity of the resulting N-oxides is noteworthy. The N-oxide group can activate the purine ring, and the chlorine atom in compounds like 6-chloropurine 3-N-oxide remains susceptible to nucleophilic displacement, allowing for the synthesis of various 6-substituted purine 3-oxides. wiley.com However, in some reactions with nucleophiles like ammonia (B1221849) or hydroxylamine, substitution at C6 can be accompanied by the simultaneous loss of the N-oxide oxygen. acs.org
Other Heterocyclic Ring Transformations:
Transformations that alter the core purine skeleton are less common but represent powerful strategies for generating novel heterocyclic systems. These reactions typically involve ring-opening followed by recyclization.
Ring Opening: The purine ring system can be opened at either the pyrimidine (B1678525) or imidazole portion, often initiated by nucleophilic attack. researchgate.net For instance, the pyrimidine ring can be cleaved by strong nucleophiles, leading to the formation of substituted imidazole derivatives. researchgate.netwur.nl The presence of electron-withdrawing groups facilitates this process by making the purine C-2 or C-6 positions more electrophilic. researchgate.net
Ring Expansion: While not documented for this compound specifically, related purine derivatives have been shown to undergo ring expansion. Research has demonstrated that 6-cyano-9-substituted-9H-purines can react with aqueous methylamine (B109427) to furnish 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. rsc.org This transformation involves an attack on the imidazole ring, leading to an expanded 5:7-fused heterocyclic system.
Selective Derivatization: Regioselectivity and Chemoselectivity Challenges
The derivatization of this compound is dominated by two main challenges: the chemoselective functionalization of the carbon skeleton and the regioselective alkylation or arylation of the ring nitrogen atoms.
Chemoselectivity at C-2 and C-6:
The synthesis of this compound itself relies on the inherent difference in reactivity between the C-2 and C-6 positions of a 2,6-dichloropurine precursor. The C-6 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C-2 position. This reactivity difference allows for the selective displacement of the C-6 chlorine. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of a nucleophile or coupling partner occurs preferentially at C-6. researchgate.net
This principle is exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Reacting 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This superior reactivity of the C-6 position is a cornerstone for the synthesis of 6-aryl-2-chloropurines. Once the C-6 phenyl group is installed, the remaining chlorine at the C-2 position can be targeted for further transformations, such as substitution with amines or other nucleophiles. researchgate.net
Regioselectivity at N-7 and N-9:
The alkylation or arylation of the purine imidazole nitrogen is a classic regioselectivity problem, as reactions can occur at either the N-7 or N-9 position, leading to mixtures of isomers. researchgate.net For many applications, the N-9 substituted isomer is the desired product.
The outcome of N-alkylation is influenced by several factors, including the nature of the substituents on the purine ring, the choice of alkylating agent, base, and solvent. For example, the N-benzylation of 2-chloro-8-phenylpurines with benzyl bromide under basic conditions occurs on the imidazole ring (N-7 or N-9), whereas the analogous reaction of 6-chloro-8-phenylpurine can occur on the pyrimidine ring nitrogen. researchgate.net In many standard alkylation procedures using a base like potassium carbonate in DMF, a mixture of N-7 and N-9 isomers is often formed, with the N-9 product typically predominating but requiring chromatographic separation. researchgate.net
Synthesis of Advanced Derivatives for Targeted Research Applications
The this compound scaffold is a valuable starting point for the synthesis of advanced derivatives designed for specific research purposes, including the development of kinase inhibitors and other biologically active molecules. evitachem.com The synthetic strategies generally involve initial N-9 protection, followed by modification at the C-2 position.
A common approach begins with the protection of the N-9 position, often with a tetrahydropyranyl (THP) group, to ensure selectivity in subsequent reactions and improve solubility. The resulting intermediate, 2-chloro-6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is a versatile platform for further derivatization. The chlorine atom at the C-2 position can be readily displaced by various nucleophiles. For instance, Buchwald-Hartwig cross-coupling with anilines or SNAr reactions with amines can be used to install diverse amino groups at this position. The final step involves the acidic removal of the THP protecting group to yield the target N-9 unsubstituted purine derivative.
Another powerful method for derivatization is the direct C-H functionalization of the purine core. Research has shown that 6-chloro-9-phenyl-9H-purine can undergo regioselective C-H cyanation at the C-8 position. nih.gov This reaction proceeds via activation with triflic anhydride (B1165640) followed by nucleophilic cyanation, providing a direct route to 8-cyano derivatives which can be further manipulated. nih.gov
The following table summarizes selected examples of advanced derivatives synthesized from this compound or its direct precursors.
| Starting Material | Reagents & Conditions | Product | Yield | Application/Focus | Reference |
|---|---|---|---|---|---|
| 9-(THP)-2,6-dichloropurine | 1. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 2-Chloro-6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 95% | Intermediate for CDK2 Inhibitors | thieme-connect.com |
| 2-Chloro-6-phenyl-9-(THP)-9H-purine | 2. 3-Nitroaniline, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100 °C 3. HCl, MeOH | N-(3-Nitrophenyl)-6-phenyl-9H-purin-2-amine | 85% (step 2) | CDK2 Inhibitor Synthesis | thieme-connect.com |
| 2-Chloro-6-phenyl-9-(THP)-9H-purine | 2. 4-Aminophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100 °C 3. HCl, MeOH | 4-((6-Phenyl-9H-purin-2-yl)amino)phenol | 89% (step 2) | CDK2 Inhibitor Synthesis | thieme-connect.com |
| 6-Chloro-9-phenyl-9H-purine | Tf₂O, Pyridine, TMSCN, CH₂Cl₂ | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% | Direct C-H Functionalization | nih.gov |
| 2,6-Dichloropurine | 1. Morpholine, DIPEA, n-butanol, 80 °C 2. Alkyl halide, K₂CO₃, DMF | 2-Chloro-9-alkyl-6-morpholino-9H-purines | 80-89% (alkylation) | Regioselective Amination and Alkylation | researchgate.net |
Advanced Structural Characterization and Conformational Analysis of 2 Chloro 6 Phenyl 9h Purine
X-ray Crystallography Studies of the Compound and its Derivatives
X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. While a crystal structure for the parent 2-chloro-6-phenyl-9H-purine is not extensively detailed in available literature, analysis of closely related derivatives offers significant insight into its likely conformation and packing motifs.
Solid-State Molecular Conformation and Bond Geometries
The core structure of this compound consists of a planar purine (B94841) ring system linked to a phenyl ring. In derivatives, both the purine and benzene (B151609) ring systems are observed to be nearly planar. A key conformational parameter is the dihedral angle between the plane of the purine and the plane of the C6-phenyl substituent. This angle is influenced by the substitution pattern on both rings and by crystal packing forces.
Studies on various 6-phenylpurine derivatives show a wide range of these dihedral angles, indicating significant rotational freedom around the C6-phenyl bond that can be "frozen" in different conformations in the solid state. For instance, in two independent molecules of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine found in the asymmetric unit, the dihedral angles between the purine and the benzene ring are 66.46° and 85.77°, respectively. nih.gov Another related molecule, 6-benzylsulfanyl-9H-purine, exhibits a dihedral angle of 76.65° between the phenyl and purine rings. iucr.org This variability underscores the conformational flexibility of the phenyl substituent relative to the purine core.
Table 1: Dihedral Angles in 6-Arylpurine Derivatives
| Compound | Dihedral Angle (Purine-Phenyl) | Reference |
|---|---|---|
| 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (Molecule A) | 66.46 (8)° | nih.gov |
| 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (Molecule B) | 85.77 (9)° | nih.gov |
| 6-Benzylsulfanyl-9H-purine | 76.65 (6)° | iucr.org |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In purine derivatives, hydrogen bonding and π–π stacking are dominant forces that direct the supramolecular architecture.
A common motif involves intermolecular N—H···N hydrogen bonds, which can link adjacent molecules into dimers or chains. iucr.org For example, in the crystal structure of 6-benzylsulfanyl-9H-purine, an N—H···N hydrogen bond with a donor-acceptor distance of 2.773 Å stabilizes the packing. iucr.org
Additionally, π–π stacking interactions are prevalent. These can occur between the purine rings of adjacent molecules or between a purine ring and an aromatic substituent. In the crystal structure of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, intermolecular π–π stacking interactions are observed with a centroid-to-centroid distance of 3.8968 Å. nih.gov The presence of the chlorine atom also facilitates specific interactions; a C—Cl···π interaction is noted in the same structure, with a Cl···centroid distance of 3.2505 Å. nih.gov Other non-classical hydrogen bonds, such as C—H···O and C—H···N, further stabilize the three-dimensional network. nih.gov
Table 2: Intermolecular Interaction Distances in Purine Derivatives
| Interaction Type | Compound | Distance (Å) | Reference |
|---|---|---|---|
| N—H···N Hydrogen Bond | 6-Benzylsulfanyl-9H-purine | 2.773 | iucr.org |
| π–π Stacking (Centroid-Centroid) | 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine | 3.8968 | nih.gov |
| C—Cl···π (Cl-Centroid) | 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine | 3.2505 | nih.gov |
Co-crystallization Studies with Model Biological Receptors
Understanding how purine derivatives interact with biological targets is a major goal of medicinal chemistry. avcr.cz Co-crystallization of these ligands with proteins or other receptors provides atomic-level details of these interactions. researchgate.net While specific co-crystal structures of this compound were not found, studies on related analogs are informative.
For example, crystal structures of various purine-based inhibitors complexed with the N-terminal domain of mouse Hsp90 (Heat shock protein 90) have been determined. mdpi.com These studies reveal that the purine scaffold fits into a specific binding pocket, and substituents influence the binding affinity and conformation. Interactions often involve π-stacking between the purine or its aromatic substituents and the phenyl rings of amino acid residues like Phenylalanine. mdpi.com Docking analyses of purine derivatives into adenosine (B11128) receptors similarly show the purine core fitting into the binding site, with substituents forming key interactions with the receptor. mdpi.com These studies underscore the importance of the purine framework as a scaffold for designing targeted biological inhibitors. nih.gov
Solution-State Conformational Analysis using Advanced NMR Spectroscopy
While X-ray crystallography reveals the static structure in a crystal, NMR spectroscopy provides insight into the dynamic conformational landscape of a molecule in solution.
Multi-dimensional NMR Techniques (e.g., NOESY, ROESY) for Proximity Mapping
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that map the spatial proximity of protons within a molecule. columbia.edu A cross-peak between two protons in a NOESY or ROESY spectrum indicates they are close in space (typically within 5 Å), an interaction that is independent of through-bond J-coupling. columbia.edu
For a molecule like this compound, these experiments can determine the preferred orientation of the phenyl ring relative to the purine core in solution. For instance, NOE correlations would be expected between the H8 proton of the purine and the ortho-protons of the phenyl ring, and the strength of these correlations would provide information about the average dihedral angle and the dynamics of rotation around the C6-phenyl bond. In studies of other substituted purines and related heterocycles, NOESY and ROESY have been crucial for assigning stereochemistry and determining the conformation of substituents. researchgate.net For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. columbia.edu
Dynamic NMR for Conformational Exchange Processes
Molecules are not static in solution but often undergo rapid, reversible conformational changes. nih.gov Dynamic NMR (DNMR) refers to a set of techniques used to study these processes, such as the rotation around single bonds, when the rate of exchange is on the same timescale as the NMR experiment. ox.ac.uknumberanalytics.com
For this compound, a key dynamic process is the rotation around the C6-C(phenyl) bond. If this rotation is slow on the NMR timescale (often achieved by lowering the temperature), separate signals for the chemically non-equivalent ortho- and meta-protons of the phenyl ring might be observed. ox.ac.uk As the temperature increases, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. ox.ac.uk
Studies on related N6-substituted 2-chloroadenosines have shown the presence of two distinct forms in NMR spectra at room temperature, attributed to hindered rotation and the formation of intramolecular hydrogen bonds. mdpi.comsemanticscholar.org This phenomenon of observing multiple sets of signals for a single compound is a hallmark of a dynamic process that is slow on the NMR timescale. mdpi.com By analyzing the spectral changes as a function of temperature (a variable-temperature or VT-NMR experiment), it is possible to calculate the kinetic parameters and the energy barrier for the rotational process. numberanalytics.com Such studies provide a quantitative understanding of the conformational flexibility of the molecule in solution.
Isotopic Labeling Strategies for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis, but for complex heterocyclic systems like this compound, the natural abundance spectra (¹H, ¹³C) can suffer from signal overlap and ambiguity in assignments. Isotopic labeling, the selective incorporation of isotopes such as ¹³C, ¹⁵N, and ²H (deuterium), overcomes these limitations by enabling advanced, multidimensional NMR experiments that can unambiguously assign atomic positions and probe the electronic environment of the purine core.
Several strategies have been developed for the specific isotopic labeling of purine scaffolds. These methods can be broadly categorized into biosynthetic and chemical synthesis approaches.
Biosynthetic and Enzymatic Methods: General methods for isotopically labeling the purine base moiety of nucleotides have been developed through in vitro biochemical pathway engineering. wikipedia.org These single-pot reactions utilize a suite of recombinant enzymes from the pentose (B10789219) phosphate (B84403) and de novo purine synthesis pathways. wikipedia.org By supplying simple, isotopically enriched precursors, specific atoms in the purine ring can be labeled. For instance, using [¹³C]-glucose, ¹⁵NH₄Cl, and ¹³C/¹⁵N-labeled serine allows for the precise placement of labels at various carbon and nitrogen positions within the purine ring. researchgate.net While powerful for producing labeled RNA and nucleotides for structural biology, these methods are less direct for the synthesis of a standalone substituted purine like this compound. wikipedia.orgresearchgate.net
Chemical Synthesis: For non-natural purine derivatives, chemical synthesis provides a more direct route to site-specific labeling. The synthesis can be designed to incorporate labeled atoms from commercially available starting materials. A key precursor for the title compound is 6-chloropurine (B14466). Research has demonstrated the synthesis of [2-¹³C]-6-chloropurine, which serves as a critical labeled building block. nih.gov This allows for the introduction of a ¹³C label specifically at the C2 position of the purine ring, a site that is critical for understanding the molecule's electronic structure and reactivity. The H8 proton of a purine can also be readily exchanged with deuterium (B1214612) under basic conditions, providing a simple method for specific deuteration at the C8 position. nih.gov
Once synthesized, these labeled analogues of this compound can be analyzed using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. These experiments correlate the signals of directly bonded or distantly coupled nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N), allowing for definitive assignment of all carbon and nitrogen atoms in the purine skeleton, which is often impossible from ¹H NMR alone. mdpi.com
| Labeled Position(s) | Labeling Strategy | Key Labeled Precursor(s) | Reference |
|---|---|---|---|
| C2 | Chemical Synthesis | Ethylsodium 13C-xanthate | nih.gov |
| C8 | Chemical Synthesis / Exchange | 13C-Formic acid or D₂O (for ²H) | nih.gov |
| N1, N3, N7, N9 | Chemical or Enzymatic Synthesis | 15NH₄Cl or 15N-Glycine | researchgate.net |
| C4, C5, N7 | Enzymatic Synthesis | 13C/15N-Glycine | researchgate.net |
Vibrational Spectroscopy (Raman, FTIR) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrational frequencies of its chemical bonds. For this compound, these methods are essential for confirming the presence of key functional groups and analyzing the structure of the heterocyclic and aromatic rings.
The vibrational spectrum of this compound is complex, arising from the coupled vibrations of the purine bicyclic system and the phenyl substituent. Assignments can be made based on established group frequencies and by comparison with detailed studies of structurally similar compounds, such as 2-amino-6-chloropurine (B14584). unibo.it
Key expected vibrational modes include:
N-H Vibrations: The N-H stretching vibration of the imidazole (B134444) ring (N9-H) is expected to appear as a broad band in the FTIR spectrum, typically in the 3200-2600 cm⁻¹ region, due to hydrogen bonding in the solid state.
C-H Vibrations: Aromatic C-H stretching modes from the phenyl ring and the C8-H of the purine ring are anticipated in the 3100-3000 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations appear at lower frequencies (1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively).
Ring Stretching Vibrations: The stretching vibrations of the purine and phenyl rings (C=C, C=N, C-N) produce a series of characteristic bands in the 1610-1300 cm⁻¹ region. unibo.it These bands are often intense and provide a reliable fingerprint for the core structure. For example, IR bands for 2-chloro-6-(phenylselanyl)-9H-purine, a related compound, were observed at 1588 and 1557 cm⁻¹.
C-Cl Vibration: The stretching vibration of the C2-Cl bond is expected to occur at a lower wavenumber, typically in the 800-600 cm⁻¹ range.
The complementary nature of FTIR and Raman spectroscopy is particularly useful. While N-H and other polar group vibrations are often strong in the FTIR spectrum, the symmetric vibrations of the aromatic rings, which involve a change in polarizability, tend to be strong in the Raman spectrum.
| Wavenumber (cm⁻¹) | Intensity (FTIR / Raman) | Vibrational Assignment |
|---|---|---|
| ~3080 | Medium / Medium | ν(C-H)aromatic |
| ~2800 (broad) | Medium / Weak | ν(N-H) |
| ~1605 | Strong / Medium | ν(C=N), ν(C=C)purine ring |
| ~1585 | Strong / Strong | ν(C=C)phenyl ring |
| ~1560 | Strong / Medium | ν(C=N), ν(C=C)purine ring |
| ~1475 | Medium / Medium | Purine ring stretching |
| ~1340 | Strong / Weak | Purine ring stretching |
| ~1240 | Medium / Medium | β(C-H)aromatic |
| ~760 | Strong / Medium | γ(C-H)phenyl, C-Cl stretch contribution |
| ~690 | Medium / Strong | Phenyl ring deformation |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Insights of Chiral Derivatives
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the three-dimensional structure of chiral molecules. acs.org CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are exclusively sensitive to chiral structures and are invaluable for determining the absolute configuration and conformational preferences of enantiomers. nih.gov
The parent compound, this compound, is itself achiral and therefore does not exhibit a CD or ORD signal. However, these techniques become critically important for the analysis of its chiral derivatives. Chirality can be introduced into the molecule in several ways:
Substitution with a Chiral Moiety: Attachment of a chiral group, for example, at the N9 position (such as a chiral sugar to form a nucleoside) or on the phenyl ring, creates a chiral center. The resulting CD spectrum is sensitive to the stereochemistry of that new center. nih.gov
Atropisomerism: If the rotation around the C6-phenyl single bond is sufficiently hindered, stable rotational isomers (atropisomers) can be isolated. wikipedia.org This hindered rotation, typically caused by bulky ortho-substituents on the phenyl ring, creates a chiral axis, and the resulting atropisomers are enantiomers of each other. researchgate.net Such atropisomeric axes are increasingly recognized in pharmaceutically relevant molecules. nih.gov
The analysis of a chiral derivative of this compound would involve measuring its experimental CD spectrum. This spectrum displays positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores (the purine and phenyl rings). The sign and magnitude of these Cotton effects are a unique fingerprint of the molecule's absolute configuration.
To assign the absolute configuration (e.g., R vs. S), the experimental spectrum is compared with a theoretical spectrum generated by quantum-chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). By calculating the predicted CD spectrum for a known configuration (e.g., the S-atropisomer), a match with the experimental data allows for an unambiguous assignment of the absolute configuration of the synthesized compound. This combined experimental and computational approach is the gold standard for stereochemical determination of novel chiral drugs and complex molecules. nih.gov
Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Phenyl 9h Purine
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scivisionpub.comresearchgate.net It has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. scivisionpub.com For purine (B94841) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are performed to optimize molecular geometries and predict a variety of electronic properties. scivisionpub.comresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher polarizability and greater chemical reactivity, whereas a larger gap indicates higher stability. scivisionpub.commalayajournal.org
DFT calculations on structurally related chloropurines provide insight into the expected electronic properties of 2-chloro-6-phenyl-9H-purine. The energies of these orbitals and the resulting energy gap help in characterizing the charge transfer interactions within the molecule. malayajournal.orgresearchgate.net
Table 1: Calculated FMO Properties for Related Chloropurine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 6-Chloro-9-methyl-9H-purine | -7.14 | -1.54 | 5.60 |
| 2,6-Dichloro-9-isopropyl-9H-purine | -7.46 | -1.95 | 5.51 |
| 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine | -7.23 | -1.68 | 5.55 |
| 2,6-Dichloro-9-(prop-2-yn-1-yl)-9H-purine | -7.51 | -2.12 | 5.39 |
Data derived from DFT (B3LYP/6-311+G(d,p)) calculations on similar chloropurine structures. scivisionpub.com
For this compound, the HOMO is expected to be distributed over the electron-rich purine and phenyl rings, while the LUMO would likely be centered on the purine system, influenced by the electron-withdrawing chlorine atom. This distribution dictates the molecule's behavior in charge-transfer processes.
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for understanding molecular interactions. malayajournal.orguni-muenchen.de It illustrates the charge distribution around a molecule, helping to predict how it will be recognized by other molecules, such as biological receptors or chemical reactants. malayajournal.orgtandfonline.com The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. wolfram.comresearchgate.net
For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the purine ring, particularly N1, N3, and N7, which are primary sites for hydrogen bonding and electrophilic attack. uni-muenchen.de The region around the chlorine atom will also exhibit negative potential, while the hydrogen atom on the N9-H group will be a site of positive potential. This information is critical for predicting non-covalent interactions that govern binding to biological targets. malayajournal.orgresearchgate.net
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. scivisionpub.com For purine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
A key structural feature of this compound is the dihedral angle between the purine and phenyl rings. Due to potential steric hindrance between the rings, the molecule is likely non-planar. Computational studies on similar bi-aryl systems show that a "locked" conformation is often preferred. The conformer energy landscape, which maps the energy of the molecule as a function of this dihedral angle, would reveal the most stable rotational isomer and the energy barriers to rotation.
Table 2: Representative Optimized Geometric Parameters for a Purine Core
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| N1-C6 Bond Length | Bond between N1 and C6 of the purine ring | ~1.33 Å |
| C2-N3 Bond Length | Bond between C2 and N3 of the purine ring | ~1.32 Å |
| C6-N7 Bond Angle | Angle formed by C6-N7-C8 in the imidazole (B134444) part | ~104.5° |
| C6-C5-N7 Bond Angle | Angle within the six-membered ring | ~119.8° |
Values are representative, based on DFT-optimized geometries of related 6-chloropurine (B14466) structures. scivisionpub.com
Electrostatic Potential Surface (EPS) Mapping for Molecular Recognition
Molecular Dynamics (MD) Simulations of the Compound in Solvent Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes and intermolecular interactions within a defined environment, such as a solvent. iaanalysis.com For a compound like this compound, MD simulations are typically performed in an explicit solvent, such as a box of water molecules (e.g., TIP3P model), to mimic physiological conditions. nih.gov
The simulation protocol generally involves neutralizing the system with ions, minimizing its energy, and gradually heating it to a target temperature (e.g., 300 K). nih.gov The system is then equilibrated under constant pressure and temperature (NPT ensemble) before a final "production" run is performed to generate trajectories for analysis.
An MD simulation of this compound in water would reveal:
Conformational Dynamics: How the dihedral angle between the phenyl and purine rings fluctuates over time.
Solvation Structure: The arrangement and dynamics of water molecules in the immediate vicinity (hydration shell) of the compound.
Hydrogen Bonding: The stability and lifetime of hydrogen bonds between the purine's nitrogen atoms and surrounding water molecules.
Hydrophobic Interactions: The behavior of the non-polar phenyl group in the aqueous environment.
This information is crucial for understanding the compound's solubility and how it behaves before binding to a biological target. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. nih.gov For purine scaffolds, which are common in kinase inhibitors, QSAR models are developed to predict activity and guide the synthesis of more potent and selective analogues. mdpi.comimtm.cz The general process involves generating molecular descriptors for a series of compounds and using statistical methods to create a predictive model. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For purine-based compounds, a wide array of descriptors are typically generated. researchgate.net These fall into several categories, as shown in the table below.
Table 3: Common Molecular Descriptor Classes for QSAR Studies
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional | Based on the molecular formula and constitution. | Molecular Weight, Atom Count, H-Donor/Acceptor Count. researchgate.net |
| Topological | Describe atomic connectivity and molecular shape. | Wiener Index, Radius of Gyration. researchgate.net |
| Electrostatic | Relate to the electronic charge distribution. | Partial Charges, Dipole Moment. researchgate.net |
| Quantum-Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO Energies, Heat of Formation. researchgate.net |
| 3D-Descriptors | Based on the 3D optimized structure. | Steric Fields (CoMFA), Hydrophobic Fields. imtm.cz |
Following generation, a crucial step is descriptor selection. A large number of calculated descriptors are often inter-correlated or irrelevant to the biological activity. researchgate.net Statistical methods like partial least squares (PLS) regression or machine learning algorithms are used to select a small subset of descriptors that build a robust and predictive QSAR model. researchgate.net For instance, a 2D-QSAR model for purine derivatives identified descriptors like the electrotopological state index for methyl groups (SsCH3E-index) and hydrogen donor count as being significant for predicting activity. researchgate.net In 3D-QSAR studies on purines, steric properties have been found to be highly influential in explaining cytotoxic activity. imtm.cz
Predictive Modeling for Ligand-Target Binding (excluding efficacy/safety)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful tool in computational chemistry to correlate the structural features of molecules with their binding affinities. For purine derivatives, including scaffolds related to this compound, QSAR models are developed to forecast ligand-target interactions without the need for direct experimental measurement of binding. These models are crucial for prioritizing compounds for synthesis and screening.
The development of a QSAR model involves establishing a mathematical relationship between the biological activity (in this context, binding affinity) and the physicochemical properties or "descriptors" of a series of compounds. For 2,6-disubstituted purines, these descriptors often include parameters related to electronic effects, steric bulk, and hydrophobicity. For instance, early QSAR studies on 2,6-mono- and disubstituted purines identified that the molar refractivity of the substituent at position 2 and the electron-withdrawing nature of the substituent at position 6 were key determinants of activity. wiley.com
More recent and sophisticated 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to libraries of 2,6,9-trisubstituted purines targeting various protein kinases. nih.govmdpi.com These studies generate 3D grid-based models to quantify the steric and electrostatic fields around the aligned molecules. The resulting models can highlight specific regions where modifications to the purine scaffold would likely enhance or diminish binding affinity. For example, in the design of Bcr-Abl inhibitors based on the 2,6,9-trisubstituted purine scaffold, 3D-QSAR models suggested that the volume of the alkyl group at the N-9 position and the nature of substitutions on the 6-phenylamino ring are critical for potent inhibition. mdpi.comresearchgate.net
Another advanced predictive modeling technique is the use of free-energy perturbation (FEP). FEP calculations, a form of alchemical free energy calculation, can predict the relative binding affinities between a series of closely related ligands (a congeneric series). This method has been successfully applied to G-protein coupled receptors (GPCRs), including the adenosine (B11128) A2A receptor, with purine-like ligands. acs.org By computationally "morphing" one ligand into another, FEP can calculate the change in the free energy of binding (ΔΔG) with high accuracy, often within 1 kcal/mol of experimental values. acs.org This provides a robust method for ranking potential ligands before their synthesis.
The table below illustrates a conceptual QSAR model for a series of purine derivatives, demonstrating how different molecular descriptors contribute to the predicted binding affinity.
| Descriptor | Coefficient | Description | Contribution to Binding |
| cLogP | +0.45 | Logarithm of the octanol/water partition coefficient | Increased hydrophobicity is favorable. |
| MR_R2 | +0.21 | Molar Refractivity of the substituent at C2 | Increased bulk/polarizability at C2 is favorable. |
| σ_R6 | -0.67 | Hammett constant for the substituent at C6 | Electron-donating groups at C6 are favorable. |
| N_RotB | -0.15 | Number of Rotatable Bonds | Increased conformational flexibility is unfavorable. |
This table represents a hypothetical QSAR model for illustrative purposes.
Molecular Docking and Binding Site Predictions with Computational Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound and related analogs, docking studies provide invaluable insights into their binding modes within the active sites of various protein targets, such as kinases and adenosine receptors. mdpi.comnih.govnih.gov
In the context of protein kinases, the purine scaffold is a well-established "hinge-binder," mimicking the adenine (B156593) moiety of ATP. Docking studies consistently predict that the purine core of ligands like this compound will form one or more critical hydrogen bonds with the backbone atoms of the kinase hinge region. acs.org The N1 atom of the purine typically acts as a hydrogen bond acceptor, while the N6-amino group (if present) can act as a donor.
The substituents at the C2 and C6 positions play a crucial role in determining specificity and potency by interacting with distinct sub-pockets of the ATP-binding site. acs.org
The C6-phenyl group is predicted to extend into a hydrophobic pocket, often making favorable van der Waals and pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov
The C2-chloro substituent is positioned near the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket. acs.org The nature of the C2 substituent can influence selectivity between different kinases.
Docking simulations have been instrumental in rationalizing the structure-activity relationships of 2,6,9-trisubstituted purines as inhibitors of targets like Bcr-Abl and STAT3. nih.govnih.gov For instance, molecular docking of a series of 2,6-disubstituted purines into the SH2 domain of STAT3 revealed that the compounds could effectively bind to the target, with specific substitutions leading to improved inhibitory activity. nih.gov Similarly, docking of purine derivatives into the A1 adenosine receptor showed that the 9H-purine derivatives were generally more potent than their 9-methyl counterparts. mdpi.com
The following table summarizes predicted interactions for purine-based ligands with various protein targets based on molecular docking studies.
| Ligand Scaffold | Protein Target | Key Interacting Residues | Predicted Interactions | Reference |
| 2,6,9-Trisubstituted Purine | Bcr-Abl Kinase | Met318 (Hinge) | Hydrogen bond from purine N1 | nih.gov |
| Phe382 (DFG-out) | Hydrophobic interaction with C6-phenyl ring | nih.gov | ||
| 2,6-Disubstituted Purine | STAT3 (SH2 Domain) | Arg609, Ser611 | Hydrogen bonds with purine core | nih.gov |
| Trp586, Val637 | Hydrophobic interactions | nih.gov | ||
| 2-Aryl-6-morpholinopurine | A1 Adenosine Receptor | Asn181, Phe171 | Hydrogen bond to N1/N3, Pi-stacking with phenyl ring | mdpi.com |
| 9H-Purine | BRD9 Bromodomain | Val87, Ile146 | Steric packing within the Kac cavity | acs.org |
Ab Initio and Semi-Empirical Methods for Reaction Pathway Elucidation
Ab initio and semi-empirical quantum chemical methods are fundamental to understanding the intrinsic electronic properties and reactivity of molecules like this compound. These methods solve approximations of the Schrödinger equation to calculate molecular structure, energy, and electronic properties, which can be used to elucidate reaction pathways.
Semi-Empirical Methods: Semi-empirical methods, such as the Pariser-Parr-Pople (PPP) and Hückel Molecular Orbital (HMO) methods, use parameters derived from experimental data to simplify calculations. wiley.com Despite their age, they can provide valuable qualitative insights. A notable study on the xanthine (B1682287) oxidase-catalyzed oxidation of 2-chloropurine used these methods to calculate electronic reactivity indices like frontier orbital density and superdelocalizability. wiley.com These calculations successfully predicted that oxidation would occur at both the C6 and C8 positions, consistent with experimental observations, thereby helping to elucidate the reaction mechanism. wiley.com
Ab Initio and DFT Methods: Ab initio methods, particularly Density Functional Theory (DFT), offer a higher level of theory without empirical parameterization for a specific system. DFT is widely used to investigate purine derivatives. mdpi.comresearchgate.net Calculations at levels like B3LYP/6-311++G(d,p) can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
For this compound, these methods are critical for:
Tautomer Stability: Purines can exist in different tautomeric forms (e.g., N7-H vs. N9-H). DFT calculations can determine the relative energies of these tautomers, predicting the most stable form in different environments (gas phase or solvent). For the related 2-amino-6-chloropurine (B14584), the N9-H tautomer was calculated to be more stable than the N7-H form. mdpi.comresearchgate.net
Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap indicates the chemical reactivity of the molecule. bohrium.com
Reaction Pathway Elucidation: DFT can be used to model reaction pathways, such as the nucleophilic aromatic substitution (SNAr) that is characteristic of chloropurines. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can explain, for example, why a nucleophile might preferentially attack the C6 position over the C2 position, or vice versa, under different conditions.
The table below presents calculated electronic properties for the related 2-amino-6-chloropurine molecule using DFT, which provides a proxy for understanding the electronic nature of the this compound scaffold.
| Parameter | Tautomer (N9H10) | Tautomer (N7H10) | Unit | Description | Reference |
| HOMO Energy | -6.83 | -6.69 | eV | Energy of the Highest Occupied Molecular Orbital | researchgate.net |
| LUMO Energy | -1.58 | -1.71 | eV | Energy of the Lowest Unoccupied Molecular Orbital | researchgate.net |
| Energy Gap (ΔE) | 5.25 | 4.98 | eV | Indicates chemical reactivity and stability | researchgate.net |
| Dipole Moment | 5.31 | 7.96 | Debye | Measure of molecular polarity | researchgate.net |
Data is for 2-amino-6-chloropurine calculated at the B3LYP/6-311++G(d,p) level. researchgate.net
Mechanistic Insights into Biological Interactions of 2 Chloro 6 Phenyl 9h Purine Pre Clinical/in Vitro Focus
Modulation of Enzyme Activities by the Compound and its Derivatives
Current scientific literature primarily documents the biological activities of derivatives of the 6-phenylpurine scaffold, with a notable absence of direct studies on the enzymatic modulation by 2-chloro-6-phenyl-9H-purine itself. The available research suggests that the this compound core is often utilized as a synthetic intermediate for the creation of more complex and biologically active molecules.
While direct kinase inhibition data for this compound is not available in published research, the broader class of 6-phenylpurine derivatives has been investigated for its potential as kinase inhibitors. These derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases.
Research into a series of 6-substituted 2-arylaminopurines has shed light on the structure-activity relationships (SAR) for cyclin-dependent kinase (CDK) inhibition. For instance, the 6-phenylpurine derivative (compound 70 in the study) demonstrated an IC50 of 24 nM against CDK2 and exhibited approximately 30-fold selectivity for CDK2 over the closely related CDK1. researchgate.net Further modifications, such as the introduction of a biphenyl (B1667301) group at the 6-position, led to a derivative (compound 73) with a remarkable 2000-fold selectivity for CDK2 over CDK1. researchgate.net
Additionally, the 6-phenylpurine scaffold has been identified as a promising starting point for the development of inhibitors for other kinases, such as Protein Kinase B (PKB/Akt). Structure-based design and fragment-based approaches have utilized this scaffold to generate potent and selective inhibitors.
It is important to note that a study on the cytostatic activity of substituted 6-phenylpurines found that the base forms, which would include this compound, were entirely inactive in the tested cell lines. Significant activity was only observed for the corresponding ribonucleoside derivatives. This suggests that the this compound molecule itself may lack significant kinase inhibitory activity and requires further modification, such as glycosylation, to become biologically active.
Table 1: Kinase Inhibition Profile of Selected 6-Phenylpurine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Selectivity Profile |
| 6-Phenyl-2-arylaminopurine (cpd 70) | CDK2 | 24 | ~30-fold selective for CDK2 over CDK1 |
| 6-([1,1'-Biphenyl]-3-yl)-2-arylaminopurine (cpd 73) | CDK2 | Not specified | ~2000-fold selective for CDK2 over CDK1 |
There is no publicly available scientific literature detailing the direct modulation of phosphodiesterase (PDE) activity by this compound or its close derivatives. While purine-based structures are known to be scaffolds for PDE inhibitors, research has not specifically implicated this particular compound or its immediate analogs in PDE modulation.
Derivatives of the 6-phenylpurine scaffold have been explored for their effects on other enzyme systems. A series of 6-phenylpurine-based hydroxamates were designed and evaluated as histone deacetylase (HDAC) inhibitors. One such derivative, compound 3b, was identified as a potent HDAC inhibitor that modulated HDAC targets in vitro in a dose-dependent manner. Interestingly, this compound was found to be a weak inhibitor of PI3K/mTOR. This highlights that while the core purine (B94841) structure is versatile, the specific biological activity is highly dependent on the nature and arrangement of its substituents.
Phosphodiesterase Modulation and Selectivity Profiles
Receptor Binding and Ligand-Target Interaction Profiling
Similar to its enzymatic interactions, there is a lack of direct binding data for this compound at various receptor types. The focus of published research has been on more extensively substituted purine derivatives.
No studies have been identified that report the binding affinity or selectivity of this compound for any purinergic receptor subtype. The design of ligands for purinergic receptors, such as adenosine (B11128) receptors (A1, A2A, A2B, A3) and P2X receptors, typically involves more complex substitutions on the purine ring to achieve high affinity and selectivity. For example, research into P2X7 antagonists led to the development of purine derivatives with specific side chains designed to interact with the receptor, with no mention of the activity of simpler precursors like this compound.
There is no available data in the scientific literature concerning the binding characteristics of this compound to other relevant receptor systems.
Affinity and Selectivity for Purinergic Receptor Subtypes
Cell-Based Assays for Pathway Elucidation (Non-clinical Applications)
Cell-based assays are crucial for understanding the mechanisms by which compounds like this compound exert their biological effects. These assays provide insights into how the compound interacts with cellular pathways, influencing processes such as cell division and programmed cell death.
Mechanistic Investigations of Cell Cycle Regulation
Substituted purine derivatives have been identified as potent modulators of the cell cycle, a tightly regulated process that governs cell proliferation. mdpi.com Many of these compounds function as inhibitors of cyclin-dependent kinases (CDKs), which are key enzymes that drive the progression of the cell cycle. researchgate.netnih.gov Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.
For instance, a series of 2,6,9-trisubstituted purines were synthesized and evaluated for their effects on the cell cycle. mdpi.com Flow cytometry analysis of cancer cell lines treated with these compounds revealed that some derivatives induce cell cycle arrest, highlighting their potential as antiproliferative agents. mdpi.com Specifically, compounds bearing halogen atoms on the purine ring have demonstrated notable activity. chim.it The analysis of cell cycle distribution in MCF-7 human breast cancer cells treated with 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives showed that the most active compounds induced significant changes in the cell cycle phases. chim.it
Analysis of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Purine analogues have been shown to trigger apoptosis through various mechanisms. medchemexpress.com
Studies on cladribine (B1669150) (2-chloro-2'-deoxyadenosine), a related purine nucleoside analog, have shown that it induces apoptosis in human leukemic cell lines by activating both caspase-dependent and -independent pathways. nih.gov This process involves the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.gov Similarly, a series of 6,8,9 poly-substituted purine analogues were found to induce apoptosis in Jurkat leukemic cells, as evidenced by analysis of cell cycle, Annexin-V staining, and the cleavage of initiator caspases. rsc.org Bcl-2 inhibitors, which share structural similarities with purine derivatives, can also sensitize cancer cells to apoptosis induced by other agents by targeting the mitochondrial pathway. nih.gov
The intrinsic pathway of apoptosis is mediated by mitochondria in response to internal stimuli like DNA damage, while the extrinsic pathway is initiated by extracellular death receptors. bio-rad-antibodies.com Both pathways converge on the activation of effector caspases, which execute the final stages of apoptosis. bio-rad-antibodies.com
Modulation of Gene Expression and Proteomic Profiles
The interaction of purine derivatives with cellular targets can lead to significant changes in gene expression and the proteomic landscape of the cell. For example, 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine is believed to bind to purine receptors, which can modulate their activity and subsequently influence gene expression and protein synthesis.
Chemical proteomics approaches, such as the use of kinobeads, have been employed to identify the protein targets of a wide range of kinase inhibitors, including those with a purine-like scaffold. tum.deunam.mx These studies provide a global view of the kinases that a compound interacts with, helping to elucidate its mechanism of action and potential off-target effects. By analyzing the changes in the proteome of cells treated with a purine derivative, researchers can identify the signaling pathways that are perturbed, offering a deeper understanding of the compound's biological activity.
Structure-Activity Relationships (SAR) for Specific Biological Target Modulation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For purine derivatives, SAR studies have been instrumental in designing potent and selective inhibitors of various biological targets.
Influence of C2 and C6 Substituents on Biological Activity
The substituents at the C2 and C6 positions of the purine ring play a critical role in determining the biological activity and selectivity of the compound.
In the context of CDK inhibitors, the introduction of a polar substitution at the C6 position of the purine ring has been shown to be beneficial for CDK2 inhibition. nih.gov Conversely, for adenosine receptor antagonists, a piperidinyl group at C6 led to higher affinity and selectivity. mdpi.com The presence of a chlorine atom at the C2 position has been associated with enhanced affinity for certain adenosine receptor subtypes. nih.gov However, in other series of compounds targeting different receptors, a C2-chloro substitution was found to either maintain or slightly decrease affinity. mdpi.com
The nature of the substituent at C6 can also influence the mechanism of action. For example, in a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, compounds with halogen atoms at C6 were more active against MCF-7 breast cancer cells than a derivative with an amino group at the same position. chim.it Furthermore, the presence of a methyl group on the C6-substituent of a 2,6-diamino-substituted purine was found to decrease its efficacy, suggesting that this group may lead to a weaker interaction with the target kinases. mdpi.com
| Compound/Series | C2 Substituent | C6 Substituent | Biological Target/Activity | Reference |
| 2-aminopurine derivatives | Amino | Polar groups | CDK2 inhibition | nih.gov |
| 2-aryl-9-substituted-6-morpholino purines | Aryl | Morpholino | Adenosine receptor antagonism | mdpi.com |
| (N)-methanocarba-adenosine analogues | Chloro | Cyclopentylamino | A1 and A3 adenosine receptor affinity | nih.gov |
| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Chloro | Chloro | Antiproliferative (MCF-7 cells) | chim.it |
| 2,6-diamino-substituted purines | Amino | Cyclohexylamino (with/without N-methyl) | Aurora kinase inhibition | mdpi.com |
Impact of N9 Substitutions on Ligand-Receptor Interactions
The substituent at the N9 position of the purine ring is also a key determinant of biological activity, influencing how the ligand interacts with its receptor.
In the development of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, modifications at the N9 position were explored. nih.gov For certain purine-based ligands, the presence of a methyl group on the N9-substituent was found to be a positive factor for enhancing selectivity for Grp94. nih.gov In the context of cytokinin derivatives, N9-substitutions were found to affect their biological activity and interaction with cytokinin receptors. nih.gov While N9-analogs were unable to activate the receptors, some derivatives could still interact with the receptor binding site and compete with endogenous cytokinins. nih.gov
For adenosine receptor antagonists, having a proton at the N9 position (an unsubstituted 9H-purine) generally resulted in more potent but less selective compounds compared to their 9-methylpurine (B1201685) counterparts. mdpi.com The synthesis of various N9-alkylated purines has allowed for a systematic exploration of the impact of this position on biological activity. mdpi.com
| Compound/Series | N9 Substituent | Biological Target/Activity | Reference |
| Grp94 inhibitors | C1'-methylated substituents | Enhanced selectivity for Grp94 | nih.gov |
| Cytokinin derivatives | Tetrahydropyranyl, Tetrahydrofuranyl | Altered acropetal transport, weak anticytokinin activity | nih.gov |
| Adenosine receptor antagonists | H vs. Methyl | Potency and selectivity modulation | mdpi.com |
| 2,6,9-trisubstituted purines | Various alkyl groups | Antitumor activity | mdpi.com |
Conformational Flexibility and Molecular Recognition in Biological Systems
Detailed studies on the conformational flexibility and specific molecular recognition patterns of this compound are not extensively documented. However, insights can be drawn from related substituted purine compounds. For instance, the conformation of purine derivatives is known to be influenced by the nature and size of substituents at various positions on the purine core and the phenyl ring.
In a study of a related compound, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, X-ray analysis revealed that the conformation is significantly influenced by the substituent at the 9-position. nih.govnih.gov The dihedral angle between the benzene (B151609) ring and the purine ring mean plane was found to be different in two independent molecules within the asymmetric unit, measuring 66.46 (8)° and 85.77 (9)°. nih.govnih.gov This indicates that the rotational freedom around the N9-C1' bond is a key determinant of the molecule's three-dimensional shape. For 2,6,9-trisubstituted purine derivatives, it has been noted that the steric properties of the substituents play a more significant role in their biological activity than electronic properties. semanticscholar.org The spatial arrangement of these substituents, such as an arylpiperazinyl group at the C6 position, can be crucial for cytotoxic activity. semanticscholar.org
Molecular recognition is intrinsically linked to this conformational state, as the shape of the molecule dictates its ability to bind to biological targets like enzymes and receptors. scbt.com The purine scaffold itself is a well-established pharmacophore that can interact with a variety of biological targets. Modifications at the 2, 6, and 9 positions are known to significantly influence binding affinity and selectivity. For example, in other purine analogues, the phenyl ring has been observed to occupy hydrophobic pockets within target proteins, such as the ATP ribose binding pocket in cyclin-dependent kinase 2 (CDK2). acs.org However, specific binding partners and the precise nature of the molecular interactions for this compound have not been detailed in the available literature.
Mechanistic Studies in Controlled In Vitro and Select In Vivo Models (Focus on pathway elucidation)
Investigation of Cellular Uptake and Efflux Mechanisms
Specific studies detailing the cellular uptake and efflux mechanisms for this compound are not available in the reviewed literature. Generally, the transport of purine derivatives across cellular membranes can occur through various mechanisms, including passive diffusion and carrier-mediated transport via nucleoside transporters. nih.gov The physicochemical properties of the molecule, such as lipophilicity and the presence of specific functional groups, would be expected to influence its primary mode of cellular entry and exit. For related purine derivatives, modifications to the structure have been shown to impact cellular permeability.
Intracellular Localization and Compartmentalization Studies
There is no specific information available regarding the intracellular localization and compartmentalization of this compound. The distribution of a compound within a cell is dependent on its chemical properties and its interactions with intracellular components. Without experimental data, any discussion on where this compound might accumulate within the cell would be purely speculative.
Metabolic Stability in Isolated Enzyme Systems (e.g., microsomal preparations)
Direct experimental data on the metabolic stability of this compound in isolated enzyme systems, such as liver microsomes, is not present in the available search results. In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic liability of compounds. google.com These studies typically investigate the extent of metabolism by cytochrome P450 enzymes. For some purine derivatives, in vitro metabolism has been investigated in mouse and human liver microsomes, revealing that the type of nitrogen heterocycle can significantly impact metabolic stability. google.com For example, certain 6-chloropurine (B14466) derivatives have shown moderate stability in human liver microsomes. google.com However, without specific experimental data for this compound, its metabolic profile remains uncharacterized.
Advanced Analytical Methodologies for 2 Chloro 6 Phenyl 9h Purine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is fundamental to separating 2-chloro-6-phenyl-9H-purine from impurities, which may include starting materials, by-products, and degradation products. The choice of chromatographic technique depends on the properties of the compound and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Method development for a purine (B94841) analogue like this compound typically involves optimizing several parameters to achieve a sharp, symmetrical peak with a good resolution from any impurities. acs.orgnih.gov Key parameters include the choice of stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength (e.g., 240 nm). acs.orgnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate compounds with a range of polarities. acs.orgnih.gov
Validation of the HPLC method ensures its reliability for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram. For related purine derivatives, purities greater than 95% are often achieved and confirmed by HPLC analysis.
Table 1: Example HPLC Method Parameters for Analysis of Related Purine Analogues
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | google.com |
| Flow Rate | 1.0 - 4.0 mL/min | acs.orgnih.govgoogle.com |
| Detection | UV at 214 nm or 240 nm | acs.orgnih.govgoogle.com |
| Elution | Gradient | acs.orgnih.gov |
This table presents typical conditions used for related purine compounds, which would be a starting point for developing a method for this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility, GC can be employed to detect and quantify volatile impurities that may be present from its synthesis. degres.euwho.int These could include residual solvents or volatile starting materials.
For instance, in the synthesis of related heterocyclic compounds, GC is used to monitor for process-related impurities that may be genotoxic. degres.eu Furthermore, GC analysis has been used to differentiate between N7 and N9 alkylated isomers in the synthesis of substituted purines, a separation that can be critical for ensuring the correct regiochemistry of the final product. mdpi.com The use of a flame ionization detector (FID) is common for quantitative analysis of organic impurities. degres.eu
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC has gained significant traction in the pharmaceutical industry, particularly for chiral separations. fagg.be It offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. shimadzu.com
The applicability of SFC for the chiral separation of this compound is dependent on whether the molecule is chiral. The parent compound itself is not chiral. However, if it were derivatized with a chiral moiety, or if chiral impurities were a concern, SFC with a chiral stationary phase would be a highly effective method for separating the enantiomers. fagg.beevitachem.com
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on the molecular weight and elemental composition of the compound and its impurities, and can be used to elucidate their structures.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the target molecule, typically the protonated molecule [M+H]⁺. acs.orgrsc.orgresearchgate.net
For the closely related compound 2-chloro-6-(phenylselanyl)-9H-purine, HRMS-ESI was used to confirm its identity by matching the experimentally found mass to the calculated mass with a high degree of accuracy. acs.orgnih.gov A similar approach would be applied to this compound.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Elemental Formula |
|---|
| [M+H]⁺ | 245.0592 | C₁₁H₈ClN₄ |
This table is predictive and based on the elemental composition of the title compound.
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
This technique is invaluable for confirming the structure of the desired compound and for identifying unknown impurities. By analyzing the fragmentation pathways of metabolites of related compounds, researchers can pinpoint the sites of metabolic modification. google.com Similarly, analyzing the fragmentation of this compound would reveal characteristic losses, such as the loss of the chloro or phenyl substituent, which would help to confirm the connectivity of the molecule. google.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Spectrophotometric Methods for Concentration Determination
Spectrophotometry measures the interaction of a compound with electromagnetic radiation, providing a robust means for quantification.
UV-Vis spectrophotometry is a widely used technique for determining the concentration of purine derivatives in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. For quantification, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorption (λmax).
While specific spectral data for this compound is not extensively published, analysis of closely related 6-phenylpurine derivatives is commonly performed using UV detection at approximately 240 nm. acs.orgnih.gov The concentration of an unknown sample can be determined by comparing its absorbance to a calibration curve constructed from standard solutions of known concentrations.
Alternatively, if the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is known, the concentration can be calculated directly. For instance, analytical methods for similar compounds, such as 2-chloro-6-benzyloxypurine and other 6-substituted purines, utilize established extinction coefficients for concentration determination. semanticscholar.org For 2-chloro-6-benzyloxypurine, a molar absorptivity of 10,900 M⁻¹cm⁻¹ has been used, while for 6-benzylthio-substituted purines, a value of 18,000 M⁻¹cm⁻¹ is employed. semanticscholar.org The determination of the specific molar absorptivity for this compound would require experimental measurement using a pure standard.
Table 1: Molar Absorptivity of Related Purine Derivatives
| Compound | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|
| 2-chloro-6-benzyloxypurine | 10,900 | semanticscholar.org |
Fluorescence spectroscopy is a highly sensitive detection method that relies on a molecule's ability to absorb light at one wavelength and emit it at a longer wavelength. This phenomenon is particularly prominent in "push-pull" purine systems, where electron-donating and electron-withdrawing groups are attached to the purine core, often resulting in high fluorescence quantum yields. beilstein-journals.orgresearchgate.net For example, certain 2,6-disubstituted purine derivatives exhibit intense fluorescence with quantum yields reaching up to 91% in solution. acs.org
The applicability of fluorescence spectroscopy to this compound has not been extensively documented in the available scientific literature. The structure, featuring a weakly electron-withdrawing chloro group and a phenyl group, does not form a classical push-pull system, and therefore, it may not be strongly fluorescent. Should the compound exhibit native fluorescence, this method could offer a highly sensitive means of detection. The process would involve determining its optimal excitation and emission wavelengths and measuring its quantum yield, which is the ratio of photons emitted to photons absorbed. This value is typically determined relative to a known fluorescence standard. beilstein-journals.org
UV-Vis Spectrophotometry for Quantification and Molar Absorptivity
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute concentration or purity of a compound without the need for a chemically identical reference standard for calibration. acs.org The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acs.org
For the absolute quantification of this compound, a precisely weighed amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of a certified internal standard. The internal standard must have at least one signal that is well-resolved from any signals of the analyte. Common internal standards include dimethyl sulfone, maleic anhydride (B1165640), or 1,4-dinitrobenzene.
The ¹H NMR spectrum of the mixture is then recorded under specific acquisition parameters that ensure full relaxation of all nuclei, which is crucial for accurate quantification. The concentration of this compound can be calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a known signal from the internal standard. For this compound, the distinct singlet corresponding to the C8-H proton or the multiplets of the phenyl group protons could potentially be used for quantification, provided they are free from spectral overlap. mdpi.com The method is highly valued for its accuracy, precision, and the structural confirmation it provides simultaneously with quantification. acs.org
Hyphenated Techniques for Complex Mixture Analysis and Trace Component Detection
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and detecting trace components.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of purine derivatives. creative-proteomics.com It combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.com For this compound, a Reverse-Phase HPLC (RP-HPLC) method would typically be employed, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. This separates the compound from other components in a mixture based on its polarity.
Following separation, the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for purine derivatives, which generates protonated molecular ions [M+H]⁺. acs.orgnih.gov For this compound (Molecular Weight: 244.66 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 245.0. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is highly effective for quantifying trace amounts of purine compounds in complex biological or environmental matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for volatile and thermally stable compounds. creative-proteomics.com Since many purine derivatives have low volatility, a derivatization step is often required prior to GC analysis. researchgate.netresearchgate.net Reagents like ethyl chloroformate or silylating agents are used to convert the purine into a more volatile form. researchgate.net The derivatized sample is then injected into the gas chromatograph, where it is separated in a capillary column before being detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for definitive identification by comparison to spectral libraries.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1,4-dinitrobenzene |
| 2-chloro-6-benzyloxypurine |
| This compound |
| 6-benzylthio-substituted purines |
| 6-chloro-9-phenyl-9H-purine-8-carbonitrile |
| Acetonitrile |
| Dimethyl sulfone |
| Ethyl chloroformate |
| Maleic anhydride |
Process Chemistry, Scale Up, and Green Synthesis Considerations for 2 Chloro 6 Phenyl 9h Purine
Optimization of Synthetic Routes for Large-Scale Production
The synthesis of 2-chloro-6-phenyl-9H-purine typically involves the formation of a purine (B94841) scaffold followed by the introduction of the chloro and phenyl substituents. A common and effective method for creating the crucial carbon-carbon bond between the purine core and the phenyl group is the Suzuki-Miyaura cross-coupling reaction. evitachem.comstudfile.net This reaction generally involves coupling a halogenated purine, such as 2,6-dichloropurine (B15474), with phenylboronic acid in the presence of a palladium catalyst. evitachem.comacs.org
The optimization of this synthetic route for bulk production hinges on several key factors, including reaction kinetics, reactor design, and process economics.
The principles of reaction engineering are applied to maximize yield, minimize reaction time, and ensure process safety during scale-up. For the synthesis of this compound, this involves careful control over parameters like temperature, pressure, mixing, and catalyst concentration.
Reactor Selection:
Batch Reactors: For smaller to moderate production volumes, stirred-tank batch reactors are commonly used. They offer flexibility for multi-step syntheses where intermediates might be isolated. However, scaling up batch processes can present challenges in heat transfer and maintaining homogeneity, which can affect product quality and yield.
Continuous Flow Reactors: For larger-scale industrial production, continuous flow reactors, such as Plug Flow Reactors (PFRs), offer significant advantages. evitachem.com These systems allow for better control over reaction parameters, enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and higher throughput. evitachem.com The Suzuki-Miyaura coupling, a key step in the synthesis, can be efficiently performed in flow reactors, often leading to higher yields and purity. evitachem.com
Process Intensification: Techniques like microwave-assisted synthesis can significantly reduce reaction times for purine synthesis, from hours to minutes. acs.orgresearchgate.net The application of microwave irradiation can lead to rapid heating and increased reaction rates, which is a key consideration for improving throughput in a manufacturing setting. acs.org
A thorough economic analysis is critical for the commercial viability of this compound production. This includes the cost of raw materials, catalysts, solvents, energy, and waste disposal.
Atom Economy (AE): Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura coupling reaction is generally considered to have a favorable atom economy.
Table 1: Hypothetical Atom Economy Calculation for Suzuki-Miyaura Coupling Step
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | 189.01 | This compound | C₁₁H₇ClN₄ | 230.65 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 |
This table outlines the primary reactants and the desired product in a key synthetic step. The atom economy calculation considers the molecular weight of all reactants versus that of the final product.
Reaction Engineering Principles and Reactor Design
Implementation of Green Chemistry Principles in Compound Manufacturing
Adopting green chemistry principles is essential for sustainable manufacturing, aiming to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net
Solvents constitute a significant portion of the waste generated in chemical manufacturing. The selection of solvents is therefore a critical aspect of green synthesis.
Traditional Solvents: Many purine syntheses employ polar aprotic solvents like dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA), or aromatic hydrocarbons like toluene. rsc.orgimtm.czmdpi.com While effective, these solvents pose environmental and health risks.
Greener Alternatives: A key goal is to replace hazardous solvents with more benign alternatives. Research has shown the feasibility of conducting Suzuki-Miyaura reactions in aqueous media, which significantly improves the environmental profile of the process. acs.org Other greener options include alcohols like n-butanol or isopropanol, or ethers like 2,2,5,5-tetramethyloxolane (TMO), which can be a substitute for traditional solvents in various transformations. imtm.cz In some cases, solvent-free reaction conditions can be achieved, representing an ideal green chemistry scenario. researchgate.net
Table 2: Comparison of Solvents for Purine Synthesis
| Solvent | Green Chemistry Classification | Typical Use in Purine Synthesis | Notes |
| Toluene | Undesirable | Suzuki Coupling | Volatile organic compound (VOC), environmental concerns. semanticscholar.org |
| DMF | Hazardous | Alkylation, Substitution Reactions | High boiling point, difficult to remove, reprotoxic. rsc.orgmdpi.com |
| n-Butanol | Recommended | Nucleophilic Substitution | Higher boiling point than other alcohols, biodegradable. imtm.cz |
| Water | Recommended | Aqueous-phase Suzuki Coupling | Non-toxic, non-flammable, environmentally benign. acs.org |
| Isopropanol | Recommended | Nucleophilic Substitution | Lower toxicity than methanol, readily available. acs.org |
This table provides a comparative overview of solvents, evaluating them based on green chemistry principles and their application in synthetic routes relevant to this compound.
Minimizing waste is a cornerstone of green chemistry. researchgate.net In the synthesis of this compound, waste is generated from by-products, unreacted starting materials, and purification processes.
By-products: The Suzuki coupling reaction generates boronic acid-derived by-products and inorganic salts from the base used (e.g., potassium carbonate, cesium carbonate). acs.orgsemanticscholar.org While often considered benign, these must be separated and disposed of properly.
Purification: Chromatographic purification is frequently used to isolate the final product, but it generates significant solvent waste. mdpi.comacs.org Developing synthetic routes that yield a high-purity product directly from the reaction mixture, which can be isolated by simple crystallization, is a key optimization goal. This minimizes the need for extensive purification and reduces solvent consumption.
Reducing energy consumption lowers production costs and the associated carbon footprint. researchgate.net
Reaction Conditions: Many synthetic steps require heating under reflux for extended periods, which is energy-intensive. imtm.czclockss.org Optimizing reactions to proceed at or near room temperature can lead to substantial energy savings. researchgate.net For example, some regioselective substitutions on the purine core can be achieved at ambient temperature. researchgate.net
By integrating these principles of process chemistry and green engineering, the large-scale production of this compound can be achieved in a manner that is not only economically viable but also environmentally responsible.
Waste Minimization and By-product Management
Quality Control and Impurity Management in Large-Scale Synthesis
The large-scale synthesis of this compound necessitates stringent quality control measures to ensure the final product meets the required purity specifications. A comprehensive quality control strategy involves the implementation of various analytical techniques throughout the manufacturing process, from raw material testing to final product release.
Key analytical methods for monitoring the quality of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is instrumental in determining the purity of the compound and quantifying any impurities. For instance, a reverse-phase HPLC method using a C18 column with a suitable mobile phase gradient can effectively separate the desired product from starting materials and byproducts. NMR spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final product and intermediates. frontiersin.org Mass spectrometry provides accurate molecular weight determination, further confirming the identity of the compound. frontiersin.org
Impurity management is a critical aspect of large-scale synthesis. Impurities can arise from various sources, including starting materials, side reactions, and degradation of the product. Potential impurities in the synthesis of this compound could include unreacted starting materials such as 2,6-dichloropurine and phenylboronic acid, as well as byproducts from side reactions. For example, in the synthesis of a structurally related compound, 2-chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine, dechlorinated byproducts were identified as a key impurity class to monitor, with a typical specification of <0.5%. Similarly, residual solvents from the reaction and purification steps must be controlled to acceptable levels (e.g., <500 ppm).
A systematic approach to impurity profiling involves the identification, quantification, and control of all significant impurities. This often requires the synthesis and characterization of potential impurities to be used as reference standards. Strategies to control impurities include optimizing reaction conditions to minimize side product formation, implementing effective purification techniques such as crystallization or column chromatography, and setting appropriate specifications for starting materials and intermediates.
Interactive Data Table: Typical Quality Control Parameters and Methods
| Parameter | Method | Typical Specification |
| Purity | HPLC | >98% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Related Impurities | HPLC | Individual impurity <0.1%, Total impurities <0.5% |
| Residual Solvents | Gas Chromatography (GC) | Varies by solvent (e.g., <500 ppm) |
Continuous Flow Synthesis for Enhanced Efficiency and Safety
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates, offering significant advantages over traditional batch processing, particularly in terms of efficiency, safety, and scalability. seqens.comresearchgate.net The application of continuous flow synthesis to the production of this compound can lead to a more streamlined and controlled manufacturing process.
In a continuous flow setup, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. researchgate.net The high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, which is particularly beneficial for managing exothermic reactions and improving safety. wiley.com
For the synthesis of this compound, which may involve reactions such as a Suzuki-Miyaura cross-coupling, a continuous flow process could be designed. evitachem.com For example, a packed-bed reactor containing a heterogeneous palladium catalyst could be used for the coupling of 2,6-dichloropurine with phenylboronic acid. This would allow for the continuous formation of the product and easy separation of the catalyst from the reaction stream, simplifying downstream processing.
The benefits of adopting a continuous flow approach for the synthesis of this compound are numerous:
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. seqens.com
Improved Efficiency: Continuous processing reduces downtime between batches and allows for the rapid optimization of reaction conditions. seqens.com Reactions can often be completed in minutes in a flow reactor compared to hours in a batch process. seqens.com
Consistent Product Quality: The precise control over reaction parameters ensures consistent product quality from run to run.
Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch process, as it often involves running the reactor for a longer duration or using multiple reactors in parallel. seqens.com
Greener Chemistry: Flow chemistry can lead to a reduction in solvent consumption and waste generation, contributing to a more environmentally friendly process. seqens.comresearchgate.net
Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Limited by reactor size | Scalable by time or parallelization |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, excellent temperature control |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Process Control | Less precise, potential for variability | Precise control over parameters |
| Reaction Time | Typically hours to days | Often minutes to hours |
| Footprint | Large equipment footprint | Smaller, more compact systems |
| Waste Generation | Can be significant | Often reduced due to higher efficiency |
Research Challenges, Emerging Trends, and Future Perspectives on 2 Chloro 6 Phenyl 9h Purine
Current Unaddressed Challenges in the Synthesis and Functionalization of the Compound
The synthesis and subsequent chemical modification of 2-chloro-6-phenyl-9H-purine are central to its utility, yet they present significant challenges that researchers continue to address. The primary hurdles are rooted in achieving high regioselectivity and developing efficient, direct functionalization methods.
Another significant challenge is the selective functionalization of the C-H bonds of the purine (B94841) ring. Traditional methods often rely on pre-functionalized precursors, such as di- or tri-halogenated purines. While effective, these multi-step processes can be inefficient. For instance, the synthesis of this compound is often achieved via a Suzuki-Miyaura cross-coupling reaction between a 2,6-dihalopurine and phenylboronic acid. This reaction shows good regioselectivity, as the C6 position is more reactive than the C2 position, allowing for the phenyl group to be installed while retaining the C2-chloro substituent. nih.gov However, developing methods for direct, transition-metal-catalyzed C-H activation and functionalization would be more atom-economical. Recent research has shown that direct C-H cyanation of purines tends to occur on the electron-rich imidazole (B134444) motif, highlighting the inherent difficulty in controlling the site of reaction on the purine framework. researchgate.net
Table 1: Key Challenges in Synthesis and Functionalization
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| N7/N9 Regioselectivity | Alkylation of the purine core often produces a mixture of N7 and N9 isomers, which are difficult to separate and reduce the yield of the desired N9 product. google.com | Introduction of sterically bulky groups at the C6 position to shield the N7 nitrogen and direct substitution to the N9 position. google.com |
| Site-Selective Cross-Coupling | In multi-halogenated purines, achieving selective reaction at one position while leaving others intact requires careful control of reactivity (e.g., C6 is more reactive than C2). nih.gov | Leveraging the inherent reactivity differences of halogenated sites (I > Br > Cl) and using stoichiometric control of reagents. nih.gov |
| Direct C-H Functionalization | Avoiding pre-functionalized starting materials through direct C-H activation is desirable but difficult to control, as reactions often favor the most electron-rich positions. researchgate.net | Use of directing groups or specialized catalyst systems, such as iridium complexes with Lewis-acidic boryl ligands, to guide activation to a specific C-H bond. nih.gov |
Novel Applications and Emerging Research Directions for this compound
The unique structural features of this compound make it a valuable starting point for developing materials and tools for a wide range of scientific disciplines.
The rigid, planar structure of the purine ring system, combined with the aromatic phenyl group, makes this compound and its derivatives excellent candidates for creating advanced materials. In supramolecular chemistry, these molecules can self-assemble through non-covalent interactions like hydrogen bonding (via purine nitrogens) and π-π stacking (via the purine and phenyl rings). This self-assembly can lead to the formation of ordered structures such as liquid crystals. researchgate.netmdpi.com By modifying the substituents, it is possible to tune the mesophase properties of these materials. ajchem-a.com
Furthermore, purine-based monomers can be incorporated into polymers. researchgate.net The functional groups on this compound allow it to be polymerized or grafted onto polymer backbones, creating materials with tailored thermal and optical properties. For example, purine-containing polymers have been investigated for their potential use as thermoplastic elastomers and in photovoltaic applications. researchgate.net The ability to form well-ordered, self-assembled structures is also crucial for developing dense, thermally stable energetic materials. researchgate.net
Purine derivatives are foundational to the development of chemical probes for studying biological systems, owing to their structural similarity to endogenous molecules like ATP. The this compound scaffold is a known starting point for the design of ATP-competitive kinase inhibitors. acs.orgnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. By systematically modifying the 2- and 6-positions of the purine ring, researchers can develop potent and selective inhibitors for specific kinases, such as Nek2. nih.govmdpi.com These inhibitors can be used as probes to elucidate the biological function of their target enzymes.
The reactive chlorine atom at the C2 position is particularly useful for converting the molecule into a fluorescent probe. It can be displaced by nucleophiles functionalized with fluorophores, creating molecules suitable for bioimaging. nih.govpreprints.org Such probes allow for the visualization of biological processes in real-time, such as tracking the subcellular localization of a target protein or monitoring enzyme activity within living cells. rsc.orgtheses.cz
The nitrogen-rich purine heterocycle is an excellent scaffold for developing ligands for transition metal catalysis. The imidazole portion of the purine ring can be converted into an N-heterocyclic carbene (NHC), a class of ligands known for forming highly stable bonds with metal centers. nih.govnih.govmdpi.com Purine-based NHC precursors, derived from natural sources like xanthines or synthetic analogs, can be complexed with metals such as palladium, silver, gold, and rhodium. researchgate.netnih.govmdpi.com These metal-NHC complexes have demonstrated high catalytic activity in a variety of cross-coupling reactions, including Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.com
The this compound molecule itself can serve as a precursor for such ligands. The nitrogen atoms of the purine ring can coordinate directly with metal centers, or the scaffold can be chemically modified to create more complex, polydentate ligands. mdpi.com Additionally, purine derivatives have been used to construct metal-organic frameworks (MOFs), which are porous materials with applications in heterogeneous catalysis, such as the photocatalytic oxidation of sulfides and CO2 fixation. acs.org
Development as Advanced Chemical Probes for Biological Systems
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
While direct applications of AI and machine learning (ML) to this compound are not yet widely reported, the broader trends in chemistry suggest immense potential. AI/ML algorithms are increasingly used to accelerate the discovery and optimization of novel compounds. For a molecule like this compound, these technologies can address several key challenges.
For instance, ML models can be trained on existing reaction data to predict the outcomes of synthetic steps, including identifying the most likely site of reaction (regioselectivity) under various conditions. This could help chemists design more efficient synthetic routes to specific derivatives, overcoming the N7/N9 alkylation problem or predicting conditions for selective C-H functionalization. Furthermore, AI can be employed in retrosynthetic analysis to propose novel and more efficient pathways to the core structure and its analogs.
In the context of drug discovery and materials science, AI can rapidly screen virtual libraries of this compound derivatives to predict their properties. This includes forecasting their binding affinity to biological targets like kinases, predicting their photophysical properties for use as fluorescent probes, or estimating their stability and electronic properties for material applications. This in silico screening dramatically reduces the time and cost associated with synthesizing and testing large numbers of compounds.
Interdisciplinary Research Opportunities Involving the Chemical Compound
The versatility of this compound inherently fosters interdisciplinary research. The development of this compound and its derivatives sits (B43327) at the crossroads of several scientific fields:
Organic Chemistry and Medicinal Chemistry: Synthetic chemists work to overcome the challenges of regioselectivity and functionalization, while medicinal chemists use these advanced derivatives as probes and potential therapeutics to study and target disease-related proteins like kinases. acs.orgmdpi.com
Materials Science and Physics: The design of novel liquid crystals, polymers, and self-assembling systems from purine precursors brings together synthetic chemistry and materials science. mdpi.comresearchgate.net The characterization of the optical, electronic, and mechanical properties of these new materials requires expertise from physics and engineering.
Biochemistry and Chemical Biology: Fluorescent probes derived from this compound are powerful tools for biochemists and chemical biologists to study enzyme kinetics, protein localization, and cellular signaling pathways in real-time and in complex biological environments. theses.cz
Catalysis and Green Chemistry: The development of purine-based NHC ligands and catalysts contributes to the field of organometallic chemistry. nih.govmdpi.com Using naturally derived or bio-inspired scaffolds like purines aligns with the principles of green chemistry by creating catalysts from sustainable sources for efficient chemical transformations. mdpi.com
Computational Chemistry and Data Science: The integration of AI/ML with the synthesis and application of this compound represents a collaboration between computational scientists and laboratory chemists, aiming to create a feedback loop where predictions guide experiments, and experimental results refine predictive models.
Future research will likely see even deeper integration across these disciplines, leading to the rational design of highly specialized molecules based on the this compound scaffold for targeted applications in medicine, technology, and beyond.
Concluding Outlook on the Scientific Impact and Future Trajectory of this compound Research
The scientific journey of this compound and its derivatives is characterized by both significant hurdles and promising advancements. The inherent reactivity of the purine core presents notable synthetic challenges, yet it is this very reactivity that makes it a versatile platform for medicinal chemists.
Research Challenges:
The synthesis and manipulation of this compound are not without their difficulties. A primary challenge lies in achieving regioselectivity during the synthesis. The Suzuki-Miyaura cross-coupling reaction of 2,6-dichloropurine (B15474) with phenylboronic acid is a common method to introduce the phenyl group. Fortunately, the C6 position of the purine ring is inherently more reactive than the C2 position, which generally allows for selective substitution at the desired C6 position. researchgate.netavcr.cz However, controlling this selectivity can be influenced by the reaction conditions and the nature of the substituents. researchgate.net
Another significant challenge involves the protection and deprotection of the purine's nitrogen atoms, particularly the N9 position. To avoid unwanted side reactions during the modification of the purine core, a protecting group is often required. The tetrahydropyranyl (THP) group is frequently employed for this purpose, leading to the formation of 2-chloro-6-phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a key intermediate. frontiersin.orgfrontiersin.org The subsequent removal of this protecting group, typically under acidic conditions, must be carefully controlled to prevent hydrolysis or other undesired reactions of the purine derivative.
Furthermore, the stability of intermediates can be a concern. For instance, some N-benzyl protected chloropurine intermediates have been noted to be prone to hydrolysis under acidic conditions, necessitating careful handling and storage.
Emerging Trends:
The most prominent emerging trend for this compound is its application as a foundational scaffold in the design of kinase inhibitors for targeted cancer therapy. frontiersin.orgfrontiersin.org Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The 2,6,9-trisubstituted purine framework, readily accessible from this compound, has proven to be a privileged structure for targeting the ATP-binding site of various kinases.
Detailed research findings have highlighted the potential of derivatives of this compound to inhibit a range of kinases, including:
Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 has been a significant target. frontiersin.orgfrontiersin.org Inhibitors of CDK2 are being investigated for their potential in treating triple-negative breast cancer and other malignancies. frontiersin.org
Nek2 (NIMA-related kinase 2): This kinase is involved in the regulation of the centrosome cycle, and its inhibition is a potential strategy for cancer therapy. nih.govoncotarget.com
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy. researchgate.net
The general synthetic route to these kinase inhibitors often involves the initial synthesis of a 9-substituted-2-chloro-6-phenyl-9H-purine, followed by nucleophilic substitution at the C2 position with various amines.
Future Perspectives:
The future of research on this compound is intrinsically linked to the broader field of targeted cancer therapy and drug discovery. A key future trajectory will be the development of more selective kinase inhibitors. While many purine-based inhibitors show high potency, achieving selectivity for a specific kinase over others remains a significant challenge. Enhanced selectivity would likely lead to reduced off-target effects and improved therapeutic windows for new drug candidates.
Another critical area of future research will be to address the issue of drug resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms, including mutations in the target kinase. The versatile nature of the this compound scaffold allows for the systematic modification of its structure to develop next-generation inhibitors that can overcome these resistance mechanisms. researchgate.netnih.gov
The continued exploration of novel substituents at the C2 and N9 positions of the this compound core will undoubtedly lead to the discovery of compounds with improved pharmacological properties. The integration of computational modeling and structure-based drug design will be instrumental in guiding these synthetic efforts, enabling a more rational approach to the design of potent and selective inhibitors.
Q & A
What are the most reliable synthetic routes for 2-chloro-6-phenyl-9H-purine, and how do reaction conditions influence yield and purity?
Basic Method : The Suzuki-Miyaura coupling is a robust method. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with substituted phenylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux (12 h), followed by purification via column chromatography .
Advanced Consideration : Microwave-assisted synthesis significantly reduces reaction times. For instance, coupling 2,6-dichloro-9H-purine with arylboronic acids under microwave irradiation (110–140°C, 30–60 min) achieves higher yields (up to 93%) compared to traditional reflux .
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Basic Approach : Single-crystal X-ray diffraction confirms molecular geometry and tautomeric forms. For example, the title compound crystallizes in two distinct conformations with dihedral angles of 66.46° and 85.77° between the purine and phenyl rings, resolved using SHELX refinement .
Advanced Insight : Intermolecular interactions (e.g., π-π stacking, C–H⋯O/N hydrogen bonds, and Cl⋯π interactions) stabilize the crystal lattice. These interactions, critical for predicting solubility and packing, are quantified using centroid-to-centroid distances (3.8968 Å) and angle analyses .
What analytical techniques are optimal for characterizing tautomerism in this compound derivatives?
Basic Protocol : NMR and IR spectroscopy provide preliminary data, but limitations arise due to tautomeric equilibria. For example, 2-amino-6-chloropurine exhibits tautomerism between amino and imino forms, complicating spectral interpretation .
Advanced Strategy : Pair X-ray crystallography (definitive tautomer identification) with DFT calculations to model energy differences between tautomers. Vibrational spectroscopy combined with quantum chemical methods validates computational predictions .
How can researchers address contradictory crystallographic data in structurally similar derivatives?
Case Study : In 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine, two independent molecules in the asymmetric unit exhibit divergent dihedral angles (66.46° vs. 85.77°). This variability arises from crystal packing forces rather than intrinsic molecular instability .
Resolution : Statistical analysis of multiple crystal structures and Hirshfeld surface analysis can distinguish intrinsic conformational flexibility from packing-induced distortions .
What methodologies are effective for evaluating the biological activity of this compound derivatives?
Basic Screening : Derivatives are tested as protease inhibitors (e.g., cruzain, rhodesain) using enzymatic assays. For example, 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine inhibits cruzain with IC₅₀ values determined via fluorogenic substrate hydrolysis .
Advanced Design : Structure-activity relationship (SAR) studies combine crystallographic data (e.g., Cl⋯π interactions) with molecular docking to optimize binding to target proteins. Platinum(II) complexes of purine derivatives are synthesized to enhance cytotoxicity via DNA intercalation .
How do reaction solvents and catalysts impact regioselectivity in purine functionalization?
Key Example : Alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal in THF/DCM mixtures yields N9-substituted products, while polar aprotic solvents (DMF) favor N7-substitution in the presence of bulky bases like Hunig’s .
Advanced Optimization : Copper(II) acetate-mediated Chan-Lam coupling enables direct arylations at the N9 position under mild conditions, avoiding harsh bases and expanding substrate scope .
What computational tools are recommended for modeling purine derivatives?
Basic Tools : ORTEP-III visualizes crystallographic data, while Gaussian or GAMESS performs DFT calculations for electronic structure analysis .
Advanced Integration : Molecular dynamics (MD) simulations predict solution-phase behavior, complementing solid-state data. For example, MD can model solvent effects on tautomer populations in 2-amino-6-chloropurine .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
